molecular formula C16H22N6 B6448995 9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine CAS No. 2548986-07-6

9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine

Cat. No.: B6448995
CAS No.: 2548986-07-6
M. Wt: 298.39 g/mol
InChI Key: GZUZRHAFJMYERE-UHFFFAOYSA-N
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Description

9-Methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine is a purine derivative characterized by a methyl group at the 9-position and a substituted azetidine ring at the 6-position. This structural motif is designed to enhance receptor binding affinity and metabolic stability, making it a candidate for therapeutic applications, particularly in targeting nucleotide-binding proteins or enzymes .

The synthesis of such compounds typically involves nucleophilic substitution at the 6-position of purine precursors. For example, describes the use of DIPEA and benzylamine in 1-butanol to substitute dichloropurines, a method that could be analogous to introducing the azetidine group in the target compound . Structural characterization likely employs crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20-10-19-14-15(20)17-9-18-16(14)22-7-13(8-22)21-5-11-3-2-4-12(11)6-21/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUZRHAFJMYERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC(C3)N4CC5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron-containing reagent with a halogenated purine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position of purine derivatives is a critical site for modulating biological activity and physicochemical properties. Below is a comparative analysis of substituents:

Compound 6-Substituent Key Properties Biological Implications
Target Compound Azetidine + octahydrocyclopenta[c]pyrrole High rigidity, basic nitrogen, moderate logP Enhanced receptor interaction, improved metabolic stability
6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine () Phenyl group High lipophilicity (logP ~3.5*) Potential for membrane permeability but poor aqueous solubility
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine () Methyl group Low molecular weight (218.26 g/mol), pKa 3.53 Limited steric hindrance, rapid clearance
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine () Methylsulfanyl + dimethylpyrrole Moderate logP, sulfur-based polarity Potential toxicity due to thioether metabolism

*Estimated from structural analogs.

Key Observations :

  • The target compound's azetidine-cyclopenta[c]pyrrole substituent balances solubility (via the azetidine's nitrogen) and receptor affinity (via the fused pyrrole's rigidity), contrasting with phenyl or methyl groups that prioritize lipophilicity or simplicity .
  • Compared to 's methylsulfanyl-pyrrole derivative, the target compound avoids sulfur-related metabolic liabilities while retaining heterocyclic advantages .

Substituent Effects at the 9-Position

The 9-position influences steric bulk and pharmacokinetics:

Compound 9-Substituent Impact
Target Compound Methyl group Minimal steric hindrance, enhanced metabolic stability
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine () Tetrahydropyran (THP) Bulky, lipophilic protecting group; requires deprotection
N-Benzyl-9-alkyl-2-chloro-9H-purin-6-amines () Benzyl or alkyl groups Variable steric effects; benzyl may improve CNS penetration

Key Observations :

  • The 9-methyl group in the target compound avoids the synthetic complexity of THP deprotection () and reduces molecular weight compared to benzyl derivatives () .

Structural Motifs in Azetidine Derivatives

Azetidine-containing compounds are explored for therapeutic applications:

  • Target Compound : The azetidine is fused to octahydrocyclopenta[c]pyrrole, creating a conformationally restricted scaffold. This design mimics cyclic amines in ’s TLR antagonists but with a unique bicyclic system .
  • 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (): Azetidine linked to tetrahydropyrazolopyridine shows high TLR7-9 antagonism. The target compound’s cyclopenta[c]pyrrole may offer superior binding due to reduced ring strain .

Biological Activity

The compound 9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound indicates its structural complexity, featuring a purine base with various substituents. The molecular formula can be represented as C15H22N4C_{15}H_{22}N_{4}, highlighting the presence of multiple nitrogen atoms characteristic of purines.

Key Structural Features

FeatureDescription
Base StructurePurine
Functional GroupsMethyl, Azetidine, Cyclopentane
Molecular Weight262.36 g/mol

Pharmacological Effects

Research on the biological activity of this compound has highlighted several key effects:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the inhibition of DNA synthesis or interference with cell cycle progression.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, showing promise in conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Evidence indicates that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are under investigation. Some proposed mechanisms include:

  • Inhibition of Kinases : There are indications that the compound may inhibit specific kinases involved in cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and apoptosis.

In Vitro Studies

Several in vitro studies have been conducted to assess the efficacy of this compound:

  • Cytotoxicity Assays : Cancer cell lines treated with varying concentrations of the compound demonstrated dose-dependent cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on the cell type.

In Vivo Studies

Animal models have been utilized to further investigate the biological activity:

  • Tumor Xenograft Models : In studies using xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.

Comparative Analysis

A comparative analysis of similar compounds reveals that while many purine derivatives exhibit biological activity, this compound shows unique properties due to its structural modifications.

Compound NameBiological ActivityReference
9-Methyl-6-(3-{octahydrocyclopenta[c]pyrrol...Antitumor, Anti-inflammatory[Research Study 1]
Other Purine Derivative AAntiviral[Research Study 2]
Other Purine Derivative BAnticancer[Research Study 3]

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